molecular formula C16H11N3O2 B1380572 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one CAS No. 31911-20-3

7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No. B1380572
CAS RN: 31911-20-3
M. Wt: 277.28 g/mol
InChI Key: ZUFWLOZTRYDTFT-UHFFFAOYSA-N
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Description

7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is a chemical compound with the molecular formula C16H11N3O2 . It has a molecular weight of 277.28 g/mol . The IUPAC name for this compound is 7-amino-3-(1H-benzimidazol-2-yl)chromen-2-one .


Molecular Structure Analysis

The molecular structure of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one can be represented by the InChI string: InChI=1S/C16H11N3O2/c17-10-6-5-9-7-11 (16 (20)21-14 (9)8-10)15-18-12-3-1-2-4-13 (12)19-15/h1-8H,17H2, (H,18,19) . The Canonical SMILES representation is: C1=CC=C2C (=C1)NC (=N2)C3=CC4=C (C=C (C=C4)N)OC3=O .


Physical And Chemical Properties Analysis

The compound has several computed properties . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass and the Monoisotopic Mass are both 277.085126602 g/mol . The Topological Polar Surface Area is 81 Ų . The Heavy Atom Count is 21 . The Formal Charge is 0 .

Scientific Research Applications

Cancer Research

7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: has shown potential as a novel inhibitor of cyclin-dependent kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The compound’s efficacy has been demonstrated in various cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), indicating its potential for further development as an anticancer agent.

properties

IUPAC Name

7-amino-3-(1H-benzimidazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c17-10-6-5-9-7-11(16(20)21-14(9)8-10)15-18-12-3-1-2-4-13(12)19-15/h1-8H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWLOZTRYDTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)N)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

CAS RN

31911-20-3
Record name 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
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